molecular formula C17H19NO4 B15333944 2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene

2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene

Cat. No.: B15333944
M. Wt: 301.34 g/mol
InChI Key: ZAKIPCCWOXHYOK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene is an organic compound that features a benzene ring substituted with benzyloxy, methoxy, and nitropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene typically involves multiple steps, starting from benzene derivativesThe nitropropyl group can be introduced via a Friedel-Crafts alkylation reaction using nitropropane as the alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic conditions, such as hydrochloric acid.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Phenolic compounds.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its binding to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene is unique due to the presence of both benzyloxy and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

1-methoxy-4-(2-nitropropyl)-2-phenylmethoxybenzene

InChI

InChI=1S/C17H19NO4/c1-13(18(19)20)10-15-8-9-16(21-2)17(11-15)22-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3

InChI Key

ZAKIPCCWOXHYOK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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